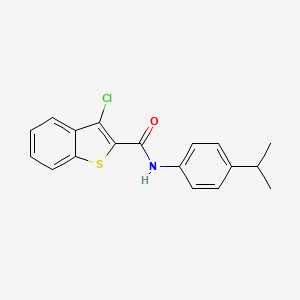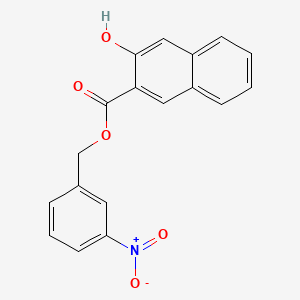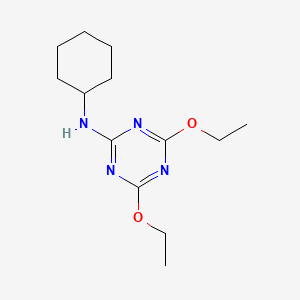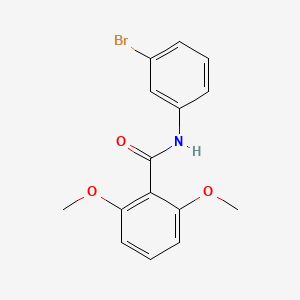
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor works by binding to the bromodomain of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide, which prevents it from binding to acetylated histones and regulating gene expression. This leads to the suppression of oncogenic pathways and the induction of apoptosis in cancer cells. Additionally, 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In addition, it can inhibit the expression of oncogenes and activate tumor suppressor genes. In inflammatory cells, it can suppress the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor in lab experiments is its specificity for 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide. This allows for targeted inhibition of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide without affecting other proteins or pathways. However, one limitation is that it can be difficult to obtain sufficient quantities of the compound for experiments due to its complex synthesis method.
Future Directions
There are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor. One area of focus is the development of more efficient synthesis methods to increase the availability of the compound for research. Additionally, further studies are needed to explore the potential therapeutic applications of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor in other diseases beyond cancer and inflammation. Finally, the development of more potent and selective 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitors could lead to improved therapeutic outcomes.
Synthesis Methods
The synthesis of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 4-isopropylaniline with 3-chloro-1-benzothiophene-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been studied for its potential therapeutic applications in cancer treatment, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide), which is a transcriptional regulator that plays a crucial role in the development and progression of cancer. Inhibition of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide can lead to the suppression of tumor growth and metastasis, making it a promising target for cancer therapy.
properties
IUPAC Name |
3-chloro-N-(4-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-11(2)12-7-9-13(10-8-12)20-18(21)17-16(19)14-5-3-4-6-15(14)22-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHUSEAVAPQLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)



![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)

![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)